molecular formula C10H9F3INO2 B2645219 Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate CAS No. 2490401-56-2

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate

Cat. No.: B2645219
CAS No.: 2490401-56-2
M. Wt: 359.087
InChI Key: OEVPBUXCNBQIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3INO2. It is characterized by the presence of an ethyl ester group, an amino group, an iodine atom, and a trifluoromethyl group attached to a benzoate ring.

Preparation Methods

The synthesis of ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The amino group can engage in coupling reactions to form azo compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate: Contains a chlorine atom instead of iodine.

    Ethyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate: Contains a fluorine atom instead of iodine.

The presence of the iodine atom in this compound makes it unique due to iodine’s larger atomic size and higher polarizability, which can influence the compound’s reactivity and interactions .

Properties

IUPAC Name

ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3INO2/c1-2-17-9(16)6-3-5(10(11,12)13)4-7(14)8(6)15/h3-4H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVPBUXCNBQIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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